Biotin-X-NHS

Beschreibung

Historical Development and Evolution of NHS-Biotin Reagents

The development of NHS-activated biotin reagents originated in the 1960s with the synthesis of N-hydroxysuccinimide esters for peptide chemistry. Anderson et al. first introduced NHS esters in 1963 as water-soluble alternatives to earlier activated esters like N-hydroxyphthalimide. Biotin-X-NHS emerged as an optimized variant to address steric limitations observed in early biotinylation reagents. By incorporating a hexanoic acid spacer, it enhanced accessibility for streptavidin binding, particularly in densely labeled systems. Key milestones include:

- 1963 : NHS esters gain prominence for amide bond formation in peptide synthesis.

- 1980s : Adoption of biotin-NHS reagents for protein labeling in immunology and histochemistry.

- 1997 : First preclinical validation of this compound for red blood cell survival studies, demonstrating superior longevity compared to water-soluble analogs.

- 2010s : Expansion into proteomic analyses of axonal transportomes, leveraging its membrane permeability for intracellular labeling.

Chemical Classification and Nomenclature

This compound belongs to the class of amine-reactive biotinylation reagents and is systematically named:

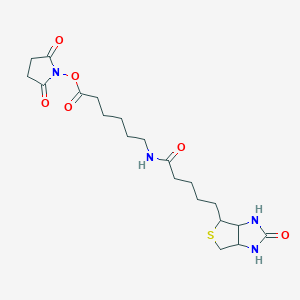

IUPAC Name : (2,5-Dioxopyrrolidin-1-yl) 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamido]hexanoate.

| Property | Value |

|---|---|

| CAS Number | 72040-63-2 |

| Molecular Weight | 454.54 g/mol |

| Solubility | DMSO, DMF, methanol |

| Spacer Arm Length | 20.3 Å (hexanoic acid + NHS ester) |

| Reactivity | pH 7–9, targets lysine ε-amines |

Synonyms include NHS-LC-Biotin and Biotinamidohexanoic acid N-hydroxysuccinimide ester, reflecting its structural components.

Significance in Biochemical and Molecular Research

This compound addresses critical challenges in biomolecular labeling:

- Protein Interaction Studies : Labels antibodies without blocking antigen-binding sites due to extended spacer.

- Intracellular Tracking : Membrane-permeable design enables live-cell labeling of cytoplasmic proteins.

- Proteomic Workflows : Facilitates streptavidin-based pull-down assays for identifying low-abundance interactors.

- Diagnostic Assays : Used in ELISA and lateral flow devices to conjugate detection antibodies with minimal steric interference.

A 2019 study demonstrated its utility in mapping axonal transportomes, where it labeled over 350 proteins in retinal ganglion cells, enabling mass spectrometry-based profiling.

Structure-Function Relationship Overview

The compound’s efficacy arises from three structural domains:

- NHS Ester : Reacts with primary amines (e.g., lysine residues) to form stable amide bonds.

- Biotin Moiety : Binds streptavidin with a dissociation constant (Kd) of ~10⁻¹⁵ M, ensuring high-affinity detection.

- Spacer Arm : The 6-aminocaproic acid linker (13.5 Å) minimizes steric hindrance between biotin and target molecules.

Structural Comparison to Analogues :

| Reagent | Spacer Arm Length | Membrane Permeability |

|---|---|---|

| Biotin-NHS | 13.5 Å | Yes |

| This compound | 20.3 Å | Yes |

| Sulfo-NHS-Biotin | 13.5 Å | No |

The extended spacer in this compound improves streptavidin binding efficiency by 40% compared to non-spacered analogs in ELISA applications.

Eigenschaften

Molekularformel |

C20H30N4O6S |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |

InChI-Schlüssel |

UVGHPGOONBRLCX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Synonyme |

NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Chemical Synthesis

This compound ester is synthesized through a multi-step process that involves the activation of biotin’s carboxyl group with an N-hydroxysuccinimide (NHS) ester. The "X" designation refers to a hexanoic acid (C6) spacer inserted between biotin and the NHS ester, which reduces steric hindrance during conjugation.

The synthesis begins with the reaction of (+)-biotin with a six-carbon spacer molecule, typically 6-aminohexanoic acid, using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC facilitates the formation of an amide bond between biotin’s carboxyl group and the spacer’s primary amine. Subsequent NHS esterification of the spacer’s terminal carboxyl group is achieved using NHS and a carbodiimide under anhydrous conditions.

Critical Parameters:

-

Solvent Selection: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred due to their ability to dissolve both biotin and NHS.

-

Reaction Time: 24–48 hours at room temperature under inert gas (argon or nitrogen).

-

Purification: Crude product is purified via silica gel chromatography or recrystallization, yielding >95% purity.

Industrial-Scale Production

Commercial manufacturers (e.g., Lumiprobe, Thermo Fisher) optimize synthesis for scalability. Key modifications include:

-

High-Yield Esterification: Using sulfonated NHS esters (e.g., sulfo-NHS) to enhance water solubility, enabling reactions in aqueous buffers.

-

Quality Control: Batch validation via HPLC-MS and 1H NMR to confirm molecular weight (567.71 g/mol) and esterification efficiency.

Reaction Conditions and Optimization

Conjugation to Biomolecules

This compound ester reacts selectively with primary amines (ε-amino groups of lysine or N-termini) under mild alkaline conditions (pH 8–9). A standardized protocol involves:

-

Protein Preparation:

-

Biotinylation Reaction:

-

Termination and Purification:

Kinetic Considerations

The hydrolysis half-life of NHS esters dictates reaction efficiency:

-

pH 9.0: <10 minutes.

To minimize hydrolysis, reactions are conducted at pH 8.0–8.5 and completed within 1 hour.

Analytical Characterization

Quantifying Biotin Incorporation

The degree of biotinylation is determined using:

-

HABA/Avidin Assay: Measures absorbance at 500 nm to calculate biotin-to-protein molar ratios.

-

Fluorometric Assays: Fluorescein-labeled avidin quantifies biotinylated proteins with sensitivity down to 0.1 µg/mL.

Typical Results:

Comparative Analysis with Analogues

| Parameter | This compound | Biotin-XX-NHS | Sulfo-NHS-Biotin |

|---|---|---|---|

| Spacer Length | C6 | C12 | C6 |

| Solubility in Water | Low (requires DMSO) | Low | High |

| Optimal pH Range | 8.0–8.5 | 8.0–8.5 | 7.0–8.5 |

| Typical Applications | Intracellular labeling | Affinity chromatography | Surface biotinylation |

Key Insight: this compound is preferred for intracellular applications due to its moderate spacer length, which balances steric hindrance and membrane permeability.

Troubleshooting Common Issues

Low Biotin Incorporation

Protein Aggregation

Emerging Innovations

Recent advances focus on modular synthesis, such as "click chemistry" compatible this compound derivatives (e.g., Biotin-PEO-Azido-NHS). These enable site-specific biotinylation via copper-free azide-alkyne cycloaddition, reducing nonspecific binding .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-X-NHS primarily undergoes nucleophilic substitution reactions, where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild alkaline conditions (pH 7-9). The compound is also susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of biotin and N-hydroxysuccinimide .

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF, ethanolamine.

Conditions: Mild alkaline pH (7-9), room temperature, anhydrous conditions to prevent hydrolysis.

Major Products Formed

The primary product formed from the reaction of this compound with primary amines is a biotinylated molecule, where biotin is covalently attached to the target molecule via an amide bond .

Wissenschaftliche Forschungsanwendungen

Protein Labeling

One of the primary uses of Biotin-X-NHS is in the labeling of proteins for various assays. The biotinylated proteins can be easily detected using avidin or streptavidin conjugates, which are linked to reporter molecules such as enzymes or fluorescent dyes.

- Table 1: Common Applications in Protein Labeling

| Application | Description | Techniques Used |

|---|---|---|

| Affinity Chromatography | Purification of biotinylated proteins | Column chromatography |

| ELISA | Detection of specific proteins | Enzyme-linked immunosorbent assay |

| Western Blot | Protein identification and quantification | Gel electrophoresis followed by blotting |

| Flow Cytometry | Analysis of cell surface proteins | Fluorescence-activated cell sorting (FACS) |

Cell Survival Studies

In preclinical evaluations, this compound has been utilized for red blood cell survival studies. A study demonstrated that biotinylated red blood cells could be tracked for up to 100 days post-infusion using flow cytometry, showcasing its effectiveness compared to traditional labeling methods .

- Case Study: Red Blood Cell Labeling

- Objective : To evaluate the survival of biotinylated red blood cells.

- Method : Dogs were infused with biotin-labeled red cells; samples were analyzed over time.

- Findings : this compound labeling allowed for consistent detection over an extended period, providing a reliable method for studying red blood cell dynamics in vivo.

Neuroscience Research

This compound has been employed in neuroscience to trace neuronal projections and study protein transport mechanisms within the nervous system. For instance, a study used NHS-biotin to label retinal ganglion cell projections, allowing researchers to analyze the proteomic composition of transported proteins in the visual pathway .

- Table 2: Applications in Neuroscience

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neuronal Projections | Intravitreal injection of NHS-biotin | Identified approximately 350 retinal proteins transported via optic nerve |

| Transportome Analysis | Mass spectrometry following biotin labeling | Revealed detailed proteomic landscape of axonally transported proteins |

Advantages of Using this compound

The use of this compound offers several advantages:

- High Specificity : The strong binding affinity between biotin and avidin/streptavidin enables precise targeting.

- Versatility : Applicable across various biological systems, including proteins, nucleic acids, and cells.

- Non-toxic Labeling : Unlike radioactive labeling methods, this compound is non-radioactive and poses minimal health risks.

Wirkmechanismus

Biotin-X-NHS exerts its effects through the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the ε-amino group of lysine residues or the N-terminus of proteins, resulting in the covalent attachment of biotin. This biotinylation allows for the subsequent binding of avidin or streptavidin, which can be used for various detection and purification applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Sulfo-NHS-LC-Biotin

- Structure : Contains a sulfonate group (-SO3) on the NHS ester, enhancing water solubility without organic solvents. Spacer length: 22.4 Å (C6 arm, same as Biotin-X-NHS) .

- Applications : Preferred for live-cell labeling due to its solubility and reduced cytotoxicity. However, in fixed or permeabilized cells (e.g., A549), this compound achieves higher proteome labeling efficiency (e.g., 35% vs. 25% for sulfo-NHS-LC-biotin in fixed cells) .

Biotin-X-X-NHS

- Structure : Features a 14-atom spacer (C26H41N5O7S, MW 567.70 g/mol), further reducing steric hindrance .

- Applications : Ideal for bulky targets (e.g., glycans or membrane proteins) where longer spacers improve avidin binding. However, lower solubility in aqueous buffers may require DMF/DMSO co-solvents .

Biotin-X-Hydrazide and Biotin-X-Maleimide

- Reactivity : Target carbonyl groups (hydrazide) or thiols (maleimide), unlike NHS esters targeting amines.

- Applications : Useful for site-specific labeling (e.g., oxidized glycoproteins or cysteine-rich proteins) but less versatile than amine-reactive this compound .

Flow Cytometry and Cell Surface Labeling

- This compound is preferred for cell surface biotinylation (e.g., L1210-FAS cells ) due to efficient labeling at 0.2 mM concentration (30-minute incubation on ice ).

- Sulfo-NHS-LC-biotin is less effective in fixed cells, as formaldehyde fixation reduces its labeling efficiency by ~10% compared to this compound .

ELISA and Protein Detection

- This compound-labeled antibodies (e.g., 2G12 and DH851 mAbs) show high sensitivity in competitive ELISAs for HIV Env gp120 detection .

- Sulfo-NHS-LC-biotin may exhibit non-specific binding in complex matrices due to its hydrophilicity .

In Vivo Studies

- This compound is used for RBC lifespan tracking in mice (270 µl/injection, pH-adjusted to prevent hydrolysis ). Its moderate spacer length balances labeling efficiency and steric effects in vivo.

Stability and Handling

Cost and Commercial Availability

Biologische Aktivität

Biotin-X-NHS (N-hydroxysuccinimide ester of biotin) is a vital compound in biochemistry, particularly in the field of protein labeling and bioconjugation. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.

Overview of this compound

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The NHS ester form of biotin allows for efficient conjugation to proteins and other biomolecules, facilitating studies in cellular biology, immunology, and drug development. The high affinity of biotin for avidin and streptavidin (with dissociation constants of M and M respectively) makes it an excellent tool for detection and purification applications .

The mechanism by which this compound operates involves the reaction between the NHS group and primary amines present in proteins. This reaction occurs optimally at a pH around 8.5, where the NHS ester reacts specifically with the ε-amines of lysine residues in proteins . This specificity minimizes the alteration of the protein's native structure and function during biotinylation.

Biological Activity

1. Protein Labeling:

this compound is widely used to label proteins without significantly altering their biological activity. Studies have shown that biotinylation does not impair the antigenicity or electrophoretic mobility of proteins such as C1q and C1 inhibitor (C1-INH), which maintain their functional properties post-labeling .

2. Binding Studies:

Biotinylated proteins exhibit enhanced binding properties due to increased hydrophobicity induced by biotinylation. For instance, experiments demonstrated that biotinylated C1q showed remarkable binding to U937 monocytic cells, indicating that biotinylation can enhance interactions with cell surface receptors .

3. Applications in Immunoassays:

The high affinity between biotin and avidin enables its use in various immunoassays, including ELISA and Western blotting. The ability to detect biotinylated proteins with labeled avidin or streptavidin allows for sensitive detection methods in research and clinical diagnostics .

Case Studies

Several studies illustrate the effectiveness of this compound in biological applications:

- Study on Protein Functionality: A study involving the labeling of C1q with NHS-biotin showed that despite the modification, the protein retained its functional properties when tested for binding to immune cells .

- Flow Cytometry Applications: this compound has been employed in flow cytometric detection methods, allowing researchers to analyze cell surface markers effectively without compromising the integrity of the ligands used .

Research Findings

Q & A

Q. What are the optimal conditions for conjugating Biotin-X-NHS to amine-containing biomolecules?

this compound reacts with primary amines (e.g., lysine residues) under mildly alkaline conditions (pH 8–9). Dissolve the reagent in anhydrous DMSO or DMF (2–5 mg/mL) before adding to the target protein in a 10–20x molar excess. Incubate for 1–2 hours at 4°C or room temperature, followed by dialysis or size-exclusion chromatography to remove unreacted biotin . For water-soluble applications, use HEPES saline buffer (pH 7.5) and ensure the final DMSO concentration does not exceed 10% to avoid protein denaturation .

Q. How does the spacer arm in this compound influence biotin-avidin interactions?

The hexanoic acid (C6) spacer arm reduces steric hindrance between the biotin moiety and the target protein, enhancing accessibility for avidin/streptavidin binding. This is critical for applications like ELISA or flow cytometry, where steric interference can compromise detection sensitivity. The spacer’s length (~22.4 Å) balances flexibility and stability, enabling efficient recognition without destabilizing the protein’s native structure .

Q. What are the storage and handling requirements for this compound?

Store lyophilized this compound at ≤ -20°C in a desiccator to prevent hydrolysis. Reconstituted solutions in organic solvents (e.g., DMSO) should be aliquoted, frozen at -20°C, and used within 1 month. Avoid repeated freeze-thaw cycles and exposure to light, as NHS esters are photosensitive. For aqueous solutions, prepare fresh working concentrations (e.g., 0.2–2 mM) immediately before use .

Advanced Research Questions

Q. How can researchers validate the efficiency of this compound labeling in complex biological systems?

Quantify biotin incorporation using HABA (4'-hydroxyazobenzene-2-carboxylic acid) assays or streptavidin-coated fluorescence probes. For in vivo studies (e.g., RBC biotinylation), combine flow cytometry with streptavidin-APC to measure labeled cells and confirm specificity via competitive inhibition with free biotin . Mass spectrometry can identify biotinylation sites, ensuring conjugation does not disrupt critical functional domains .

Q. What strategies mitigate non-specific binding in this compound-based assays?

Pre-block samples with 1% BSA or 5% non-fat milk to reduce hydrophobic interactions. For cell-surface labeling, quench unreacted NHS esters with 15 mM glycine post-incubation. In competitive ELISAs, include a titration of free biotin (0.1–10 µM) to assess cross-reactivity and optimize antibody-biotin molar ratios to minimize background .

Q. How does this compound compare to other biotinylation reagents (e.g., Sulfo-NHS-LC-Biotin) in live-cell imaging?

this compound’s water solubility and zwitterionic properties reduce membrane disruption, making it suitable for live-cell labeling. However, its longer spacer arm may increase background in dense cellular environments. Compare signal-to-noise ratios using confocal microscopy and validate with knockout controls to confirm specificity .

Q. What experimental controls are essential for reproducibility in this compound studies?

Include:

- Negative controls : Unlabeled samples treated with quenching buffer only.

- Competition controls : Excess free biotin (100x molar) to confirm streptavidin binding specificity.

- Stability controls : Time-course analyses (e.g., 0–24 hours) to assess biotin-avidin complex stability under assay conditions. Document reagent lot numbers and storage conditions, as NHS ester activity varies between batches .

Methodological Considerations

Q. How to troubleshoot low biotinylation efficiency in protein labeling?

- Verify reagent solubility: Pre-warm this compound to room temperature before weighing to prevent clumping .

- Optimize pH: Use borate (pH 8.5) or carbonate (pH 9.0) buffers if amine reactivity is low.

- Assess protein integrity: SDS-PAGE or dynamic light scattering can reveal aggregation or denaturation caused by organic solvents .

Q. Can this compound be used for in vivo biotinylation studies?

Yes. For murine models, inject 1 mg this compound dissolved in saline intravenously for two consecutive days. Monitor biotin clearance via serum streptavidin-HRP assays. Note that excessive dosing (>2 mg/mouse) may saturate endogenous biotin-binding proteins, leading to toxicity .

Data Analysis and Reporting

Q. How to statistically analyze variability in this compound-based assays?

Use ANOVA or mixed-effects models to account for batch-to-batch reagent variability. Report coefficient of variation (CV) for technical replicates and normalize signals to internal standards (e.g., housekeeping proteins in Western blots). Adhere to NIH guidelines for preclinical data rigor, including detailed protocols for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.